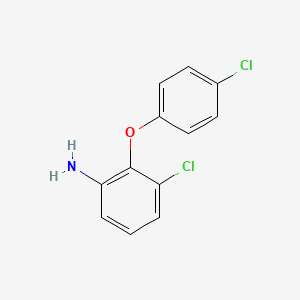

3-Chlor-2-(4-chlorphenoxy)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-(4-chlorophenoxy)aniline (3C2CPA) is an organic compound that has been widely studied in the field of scientific research. It is a derivative of aniline, an aromatic amine, and is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. 3C2CPA has also been studied for its potential use as a pesticide, as well as its metabolic and biochemical effects.

Wissenschaftliche Forschungsanwendungen

Antimalaria-Aktivität

„3-Chlor-2-(4-chlorphenoxy)anilin“ wurde auf seine potenzielle Antimalaria-Aktivität untersucht. Ein neuartiges Hybrid-Medikament, Artesunat-3-Chlor-4-(4-chlorphenoxy)anilin (ATSA), wurde in vitro und in vivo auf seine Zytotoxizität und akute orale Toxizität getestet . Das Medikament zeigte vielversprechende Ergebnisse gegen P. falciparum, P. vivax und P. malariae-Stämme . Die In-vivo-Aktivität von ATSA lag über 40 % mit einer effektiven Dosis 50 (ED 50) von 4,211, 2,601 bzw. 3,875 mg/kg Körpergewicht gegen P. berghei ANKA, Lumefantrin-resistent (LuR) und Piperaquine-resistent (PQR) P. berghei-Linien .

Drogen Synthese

Die Verbindung wird bei der Synthese verschiedener Medikamente verwendet. So wurde sie beispielsweise bei der Herstellung des Hybrid-Medikaments ATSA eingesetzt, das durch kovalente Verknüpfung seiner Vorläufer ATS und ANI synthetisiert wurde .

ADMET-Vorhersage

ADMET-Profile (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) der Verbindung wurden mit dem Online-Vorhersagetool PreADMET untersucht . ATSA weist eine hohe intestinale Absorption (HIA) >95 % auf und hat ein mittleres Risiko für die Hemmung des humanen Ether-à-go-go-verwandten Gens (hERG) K+-Kanals .

Chemische Forschung

„this compound“ wird auch in der chemischen Forschung eingesetzt. Es ist bei Chemikalienlieferanten wie Sigma-Aldrich erhältlich, was auf seine Verwendung in verschiedenen chemischen Forschungsanwendungen hinweist .

Sicherheitsbewertung

Die Sicherheit von „this compound“ wurde bewertet. Bei akuten oralen Toxizitätsstudien wurden keine Todesfälle beobachtet, und die mittleren Gewichtsunterschiede zwischen Test- und Kontrollgruppen waren statistisch nicht signifikant .

Zukünftige Medikamentenentwicklung

Aufgrund seiner vielversprechenden Antimalaria-Aktivität und seines Sicherheitsprofils ist „this compound“ ein vielversprechender Kandidat für die zukünftige Medikamentenentwicklung. Präklinische und klinische Studien an ATSA werden empfohlen, um seinen Wert bei der Entwicklung neuer Medikamente zur zukünftigen Behandlung von multiresistenten Malariaparasiten zu bewerten .

Wirkmechanismus

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with proteins, possibly modifying their structure or function.

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been studied for its pharmacokinetic properties .

Result of Action

A related compound, atsa, has shown antimalarial activity in vitro and in mice models .

Biochemische Analyse

Biochemical Properties

3-Chloro-2-(4-chlorophenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

3-Chloro-2-(4-chlorophenoxy)aniline affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-2-(4-chlorophenoxy)aniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their activity. This can result in the inhibition of enzyme function, such as the inhibition of cytochrome P450 enzymes, or activation of other enzymes. These interactions can lead to downstream effects on gene expression, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-(4-chlorophenoxy)aniline can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(4-chlorophenoxy)aniline vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .

Metabolic Pathways

3-Chloro-2-(4-chlorophenoxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound can be metabolized into various byproducts, which may have their own biological activities .

Transport and Distribution

Within cells and tissues, 3-Chloro-2-(4-chlorophenoxy)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function .

Subcellular Localization

The subcellular localization of 3-Chloro-2-(4-chlorophenoxy)aniline is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

Eigenschaften

IUPAC Name |

3-chloro-2-(4-chlorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGYRKVCOIHNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)